molecular formula C3H2N4S B13604449 [1,3]Thiazolo[3,2-d]tetrazole CAS No. 252-01-7

[1,3]Thiazolo[3,2-d]tetrazole

Katalognummer: B13604449
CAS-Nummer: 252-01-7
Molekulargewicht: 126.14 g/mol
InChI-Schlüssel: NAKMOOWCQQCODZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired tetrazolo-thiazole ring system.

Industrial Production Methods

Industrial production methods for [1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

[1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The tetrazolo-thiazole ring can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of [1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazolo-thiazole derivatives, while substitution reactions can produce a variety of substituted tetrazolo-thiazole compounds.

Wissenschaftliche Forschungsanwendungen

[1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of [1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine

Uniqueness

[1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

252-01-7

Molekularformel

C3H2N4S

Molekulargewicht

126.14 g/mol

IUPAC-Name

[1,3]thiazolo[2,3-e]tetrazole

InChI

InChI=1S/C3H2N4S/c1-2-8-3-4-5-6-7(1)3/h1-2H

InChI-Schlüssel

NAKMOOWCQQCODZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=NN=NN21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.